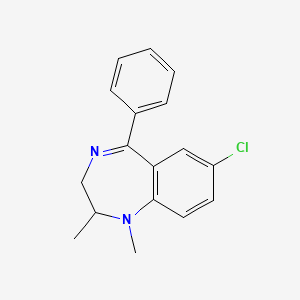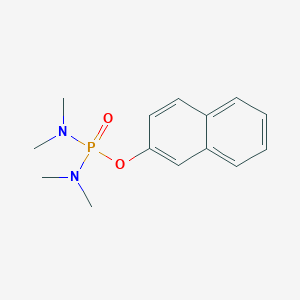
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester is a chemical compound that belongs to the class of phosphoramides This compound is characterized by the presence of a phosphorodiamidic acid core with tetramethyl and 2-naphthalenyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramides, including phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester, can be achieved through several methods. One common approach involves the use of phosphorus halides as substrates. The reaction typically involves the condensation of phosphorus halides with amines or alcohols under controlled conditions. Another method utilizes phosphates as substrates, where the reaction proceeds through the formation of intermediate phosphoramidates .
Industrial Production Methods
In industrial settings, the production of phosphoramides often involves large-scale reactions using phosphorus halides or phosphates. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted phosphoramides. These products have diverse applications in various fields .
Aplicaciones Científicas De Investigación
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoramides.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of flame retardants, organic dyes, and extractors.
Mecanismo De Acción
The mechanism of action of phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester can be compared with other similar compounds, such as:
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester: This compound has a similar phosphorodiamidic acid core but with a pentachlorophenyl ester group.
Tetramethyl acetyloctahydronaphthalenes: These compounds are synthetic ketone fragrances with a different core structure but share some functional similarities in terms of ester groups.
Propiedades
Número CAS |
56185-07-0 |
|---|---|
Fórmula molecular |
C14H19N2O2P |
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
N-[dimethylamino(naphthalen-2-yloxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C14H19N2O2P/c1-15(2)19(17,16(3)4)18-14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,1-4H3 |
Clave InChI |
JYHHCXYDIZWGNI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(N(C)C)OC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




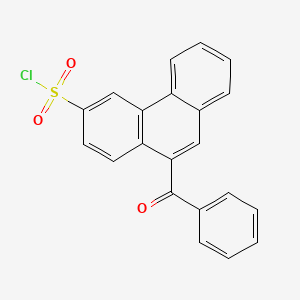

![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
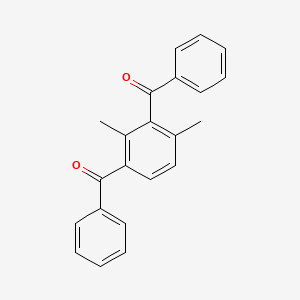
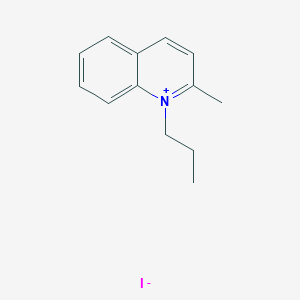

![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
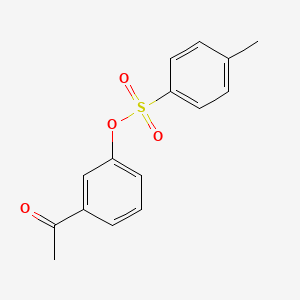
![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
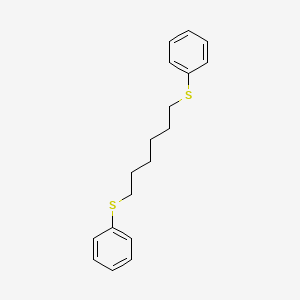
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
